

Assessing the Specificity of HMPL-415's Mechanism of Action: A Comparative Guide

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Compound of Interest

Compound Name: HQ-415

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This guide provides an objective comparison of the preclinical performance of HMPL-415, a novel SHP2 inhibitor, with other selective allosteric SHP2 inhibitors, TNO155 and RMC-4630. The following sections detail the mechanism of action, comparative efficacy, and selectivity based on available experimental data.

Mechanism of Action of SHP2 Inhibitors

Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2) is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling pathways, including the RAS/ERK, PI3K/AKT, and JAK/STAT pathways.[1][2] Dysregulation of SHP2 activity is implicated in various developmental diseases and cancers.[2][3] HMPL-415, TNO155, and RMC-4630 are allosteric inhibitors that bind to a tunnel-like region formed between the N-terminal SH2, C-terminal SH2, and the protein tyrosine phosphatase (PTP) domains, stabilizing SHP2 in an auto-inhibited conformation.[4] This prevents the phosphatase from becoming activated and subsequently modulating downstream signaling pathways that are critical for cell growth and proliferation.[5][6]

Comparative Efficacy and Potency

Preclinical data demonstrates that HMPL-415 is a highly potent inhibitor of SHP2. In biochemical and cellular assays, HMPL-415 has shown greater potency compared to the first-generation SHP2 inhibitor, TNO155.[7]

Compound	Target	Biochemical IC50 (Full-Length SHP2)	Cellular p-ERK Inhibition IC50	Cell Lines Tested
HMPL-415	SHP2	0.4 nM[7]	1-3 nM[7]	NCI-H358 (KRAS G12C), NCI-H508 (BRAF G596R), NCI-H1838 (NF1 N184fs)[7]
TNO155	SHP2	~5-fold less potent than HMPL-415[7]	>20-fold less potent than HMPL-415[7]	Not specified in direct comparison
RMC-4630	SHP2	Not directly compared	Not directly compared	Not directly compared

Table 1: Comparative in vitro potency of HMPL-415 and TNO155.[7]

In vivo studies using human xenograft models with alterations in the RAS/MAPK pathway, HMPL-415 demonstrated dose-dependent tumor growth inhibition and was well-tolerated. Notably, tumor regression was observed in most models at a continuous daily dose of 3 mg/kg, suggesting superior anti-tumor activity compared to TNO155 at 30 mg/kg/day.[7]

Selectivity Profile

A critical aspect of a targeted inhibitor's utility is its specificity. HMPL-415 has been profiled for its selectivity against a broad range of other enzymes.

Compound	Kinase/Phosphatase Panel	Results
HMPL-415	413 kinases and 21 phosphatases[7]	Highly selective for SHP2[7]
TNO155	Not specified	Allosteric inhibitor[8]
RMC-4630	Not specified	Selective inhibitor[9]

Table 2: Selectivity profile of HMPL-415.

HMPL-415's high selectivity, as demonstrated by its profiling against a large panel of kinases and phosphatases, suggests a lower potential for off-target effects, a desirable characteristic for a therapeutic candidate.^[7]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the assessment of SHP2 inhibitor specificity.

Biochemical SHP2 Enzymatic Assay (DiFMUP-based)

This assay quantifies the enzymatic activity of SHP2 by measuring the fluorescence of a product generated from a pseudosubstrate.

Materials:

- Full-length recombinant human SHP2 protein
- DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate)
- Assay Buffer (e.g., 60 mM HEPES pH 7.2, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 5 mM DTT, and 0.05% P-20)
- SHP2 inhibitor compounds (HMPL-415, TNO155, etc.)
- 384-well black microplates
- Fluorescence plate reader

Procedure:

- Prepare serial dilutions of the inhibitor compounds in DMSO.
- Add the SHP2 enzyme to the wells of the microplate.
- Add the diluted inhibitor compounds to the respective wells and incubate for a defined period (e.g., 60 minutes) at room temperature to allow for compound binding.

- Initiate the enzymatic reaction by adding the DiFMUP substrate.
- Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission) over time.
- Calculate the rate of the reaction and determine the IC₅₀ values by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cellular p-ERK Inhibition Assay (Western Blot)

This assay assesses the ability of an inhibitor to block the downstream signaling of SHP2 in a cellular context by measuring the phosphorylation of ERK.

Materials:

- Cancer cell lines with known RAS/MAPK pathway alterations (e.g., NCI-H358, NCI-H508, NCI-H1838)
- Cell culture medium and supplements
- SHP2 inhibitor compounds
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Primary antibodies against phospho-ERK (p-ERK) and total ERK
- Secondary antibody conjugated to HRP
- Chemiluminescent substrate
- Western blot imaging system

Procedure:

- Seed the cells in multi-well plates and allow them to adhere overnight.
- Treat the cells with serial dilutions of the SHP2 inhibitor for a specified time (e.g., 2 hours).
- Lyse the cells and collect the protein lysates.

- Determine the protein concentration of each lysate.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane and incubate with the primary antibodies for p-ERK and total ERK.
- Incubate with the HRP-conjugated secondary antibody.
- Add the chemiluminescent substrate and capture the signal using an imaging system.
- Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.
- Determine the IC₅₀ values by plotting the percent inhibition of p-ERK phosphorylation against the logarithm of the inhibitor concentration.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method to verify target engagement in intact cells. It is based on the principle that a protein's thermal stability increases upon ligand binding.

Materials:

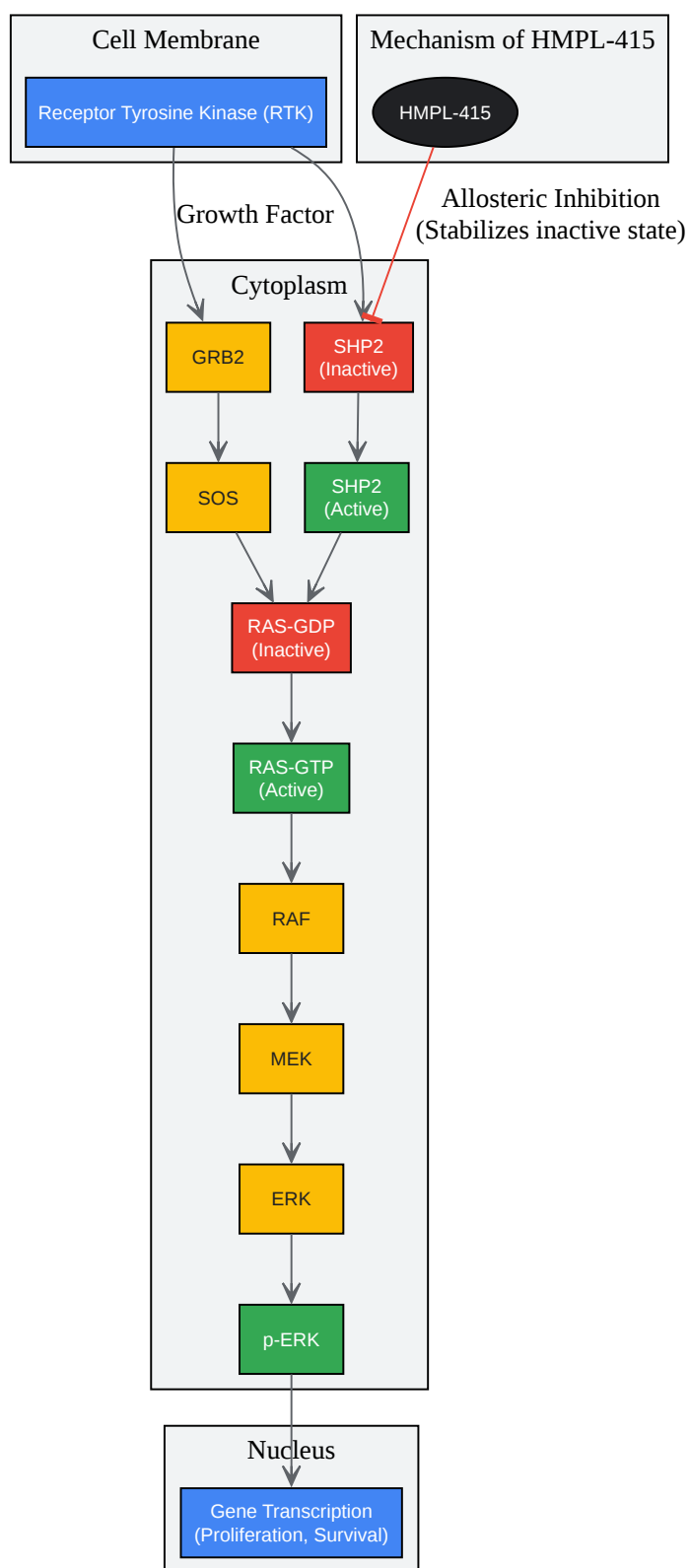
- Cells expressing the target protein (SHP2)
- SHP2 inhibitor compounds
- Phosphate-buffered saline (PBS)
- Lysis buffer with protease inhibitors
- PCR tubes or 96-well PCR plates
- Thermal cycler
- Western blot or ELISA reagents

Procedure:

- Treat cells with the inhibitor compound or vehicle control for a specific duration.

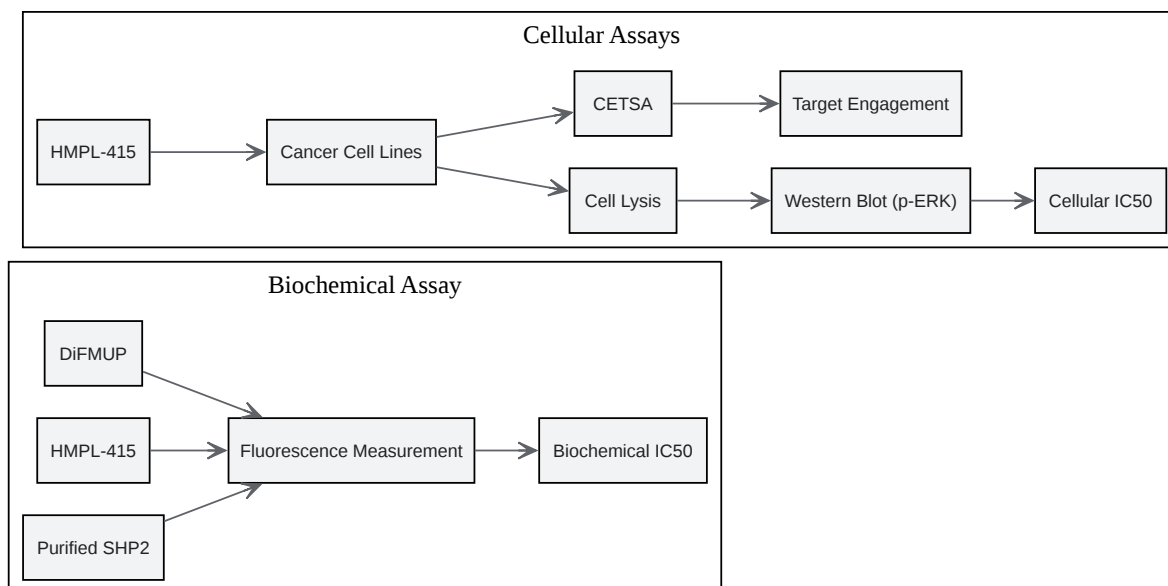
- Harvest and wash the cells.
- Resuspend the cells in PBS and aliquot into PCR tubes.
- Heat the samples to a range of temperatures using a thermal cycler for a short duration (e.g., 3 minutes).
- Lyse the cells by freeze-thaw cycles or with a lysis buffer.
- Separate the soluble fraction from the precipitated protein by centrifugation.
- Analyze the amount of soluble target protein in the supernatant by Western blot or ELISA.
- Plot the amount of soluble protein against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Visualizations



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Caption: SHP2 Signaling Pathway and HMPL-415 Mechanism of Action.



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